molecular formula C9H10BrNO2 B1283237 2-Bromo-4-methyl-nicotinic acid ethyl ester CAS No. 65996-17-0

2-Bromo-4-methyl-nicotinic acid ethyl ester

Numéro de catalogue B1283237
Numéro CAS: 65996-17-0
Poids moléculaire: 244.08 g/mol
Clé InChI: DACPMMXAXKJTNU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound of interest, 2-Bromo-4-methyl-nicotinic acid ethyl ester, is a derivative of nicotinic acid, which is a form of niacin or vitamin B3. This compound is not directly discussed in the provided papers, but its structure and reactivity can be inferred from related compounds. For instance, the synthesis of similar brominated esters and nicotinic acid derivatives is a topic of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of brominated esters can be achieved through various methods. One approach is the reaction of 2,3-allenoates with an electrophile such as TsNBr2 in the presence of a base like K2CO3, which results in the formation of bromo-oxo-alkenoxylimidic acid ethyl esters with high stereoselectivity . Another method involves the palladium-catalyzed deuterolysis of methyl 5-bromonicotinate to produce deuterium-labeled nicotinic acid, which upon acid hydrolysis yields a high yield of the desired product . These methods highlight the reactivity of brominated nicotinic acid derivatives and provide insight into potential synthetic routes for this compound.

Molecular Structure Analysis

The molecular structure of brominated esters and related compounds can be elucidated using various spectroscopic techniques. For example, the structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was determined using X-ray crystallography, NMR, MS, and IR techniques . These methods can be applied to determine the structure of this compound, ensuring the correct placement of the bromine atom and the ethyl ester group on the nicotinic acid framework.

Chemical Reactions Analysis

Brominated esters can undergo various chemical reactions, including nucleophilic addition reactions. The methyl ester of 4-bromo-3-butyn-1-oic acid, for example, is capable of prototropic isomerization and reacts with amines through nucleophilic addition to the central carbon atom of the aliene group . These reactions are indicative of the reactivity of brominated esters and suggest that this compound may also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated esters are influenced by their molecular structure. The crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was determined to be monoclinic with specific unit cell parameters . Such detailed analysis can provide insights into the density, melting point, solubility, and stability of this compound. Understanding these properties is essential for the practical application and handling of the compound in various contexts.

Applications De Recherche Scientifique

Role in Lipid Metabolism and Cardiovascular Health

Nicotinic acid, a related compound to 2-Bromo-4-methyl-nicotinic acid ethyl ester, is renowned for its potent lipid-modifying effects, being the most effective clinical treatment for elevating HDL cholesterol while lowering LDL and VLDL cholesterol levels. This inverse relationship between coronary heart disease risk and HDL cholesterol at all LDL levels underscores the therapeutic potential of nicotinic acid derivatives. The identification of G-protein-coupled receptor 109A as the receptor for nicotinic acid sheds light on its mechanism for favorably altering the lipoprotein profile. Additionally, emerging evidence points to nonlipid-mediated anti-inflammatory effects of nicotinic acid, such as enhancing adiponectin secretion, which plays a novel atheroprotective role (Digby, Lee, & Choudhury, 2009).

Applications in Dyslipidemia Treatment

Prolonged-release formulations of nicotinic acid have been developed to reduce the vasodilatory flushing associated with immediate-release forms and minimize hepatotoxicity seen in older formulations. These formulations retain efficacy in modifying lipid profiles and are well-tolerated, making them a useful adjunct in treating dyslipidemia, especially when lipid goals are not met with statin monotherapy. Moreover, they have been shown to slow atherosclerotic progression and potentially induce regression of atherosclerosis in patients on stable statin therapy, highlighting their utility in managing atherogenic dyslipidemia commonly associated with type 2 diabetes mellitus and the metabolic syndrome (McCormack & Keating, 2005).

Potential in Anticancer Research

Nicotinic acid derivatives are gaining importance in anticancer research due to their wide range of biological properties. Considerable work has been done in synthesizing and investigating the anticancer potential of these derivatives, pointing to their significant role in developing efficient anticancer drugs. This highlights the importance of further research in exploring the anticancer applications of compounds like this compound and its analogs (Jain, Utreja, Kaur, & Jain, 2020).

Propriétés

IUPAC Name

ethyl 2-bromo-4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-6(2)4-5-11-8(7)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACPMMXAXKJTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555565
Record name Ethyl 2-bromo-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65996-17-0
Record name Ethyl 2-bromo-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.